molecular formula C32H23NO5 B11094813 2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 6-methyl-2-phenylquinoline-4-carboxylate

2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B11094813
M. Wt: 501.5 g/mol
InChI Key: YCLHBEJWJKPVBO-UHFFFAOYSA-N
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Description

2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines benzoyloxy, phenyl, oxoethyl, methyl, and quinolinecarboxylate groups

Preparation Methods

The synthesis of 2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of Benzoyloxyphenyl Intermediate: This step involves the reaction of phenol with benzoyl chloride in the presence of a base such as pyridine to form benzoyloxyphenyl.

    Formation of Oxoethyl Intermediate: The benzoyloxyphenyl intermediate is then reacted with an oxoethyl compound under acidic or basic conditions to form the oxoethyl intermediate.

    Formation of Quinolinecarboxylate Intermediate: The oxoethyl intermediate is further reacted with a quinolinecarboxylate compound in the presence of a catalyst to form the final product.

Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: Substitution reactions can occur at the benzoyloxy or quinolinecarboxylate groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE can be compared with similar compounds such as:

    2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 2-HYDROXY-4-QUINOLINECARBOXYLATE: This compound has a hydroxyl group instead of a methyl group, which may result in different chemical and biological properties.

    2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE: This compound has a similar structure but may have different reactivity and applications.

The uniqueness of 2-[4-(BENZOYLOXY)PHENYL]-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C32H23NO5

Molecular Weight

501.5 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C32H23NO5/c1-21-12-17-28-26(18-21)27(19-29(33-28)22-8-4-2-5-9-22)32(36)37-20-30(34)23-13-15-25(16-14-23)38-31(35)24-10-6-3-7-11-24/h2-19H,20H2,1H3

InChI Key

YCLHBEJWJKPVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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